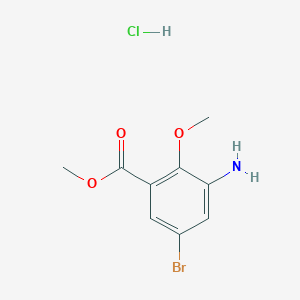

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-amino-5-bromo-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3.ClH/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11;/h3-4H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFCMWULLJNYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1N)Br)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methyl 3-amino-5-bromo-2-hydroxybenzoate

A closely related compound, methyl 3-amino-5-bromo-2-hydroxybenzoate, can be synthesized through a reduction reaction. The process involves converting methyl 5-bromo-2-hydroxy-3-nitrobenzoate into the desired amino compound using activated iron powder and ammonium chloride under reflux conditions.

- Reagents: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, activated iron powder, ammonium chloride.

- Solvent: Methanol.

- Temperature: Reflux.

- Time: 3 hours.

- Yield: 78%.

Conversion to Methoxy Derivative

To convert the hydroxy derivative into a methoxy derivative, a methylation reaction can be employed. This typically involves treating the hydroxy compound with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Potential Methylation Reaction:

- Reagents: Methyl 3-amino-5-bromo-2-hydroxybenzoate, methyl iodide or dimethyl sulfate, base (e.g., potassium carbonate).

- Solvent: Suitable organic solvent (e.g., acetone or DMF).

- Temperature: Room temperature or slightly elevated.

- Time: Several hours.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt. This is typically achieved by treating the base with hydrochloric acid in a suitable solvent.

- Reagents: Methyl 3-amino-5-bromo-2-methoxybenzoate, hydrochloric acid.

- Solvent: Ethanol or diethyl ether.

- Temperature: Room temperature.

- Time: Short reaction time, followed by crystallization.

Analysis of Preparation Methods

Challenges and Considerations

- Yield and Purity: The yield and purity of each step are crucial. Conditions must be optimized to minimize by-products and maximize the desired compound.

- Scalability: The method should be scalable for industrial applications, ensuring cost-effectiveness and feasibility.

- Safety: The use of hazardous reagents requires careful handling and safety precautions.

Data Tables

Given the lack of specific data for methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride, we can refer to related compounds for insights. For example, the synthesis of methyl 3-amino-5-bromo-2-hydroxybenzoate provides a useful comparison:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Reduction | Activated iron powder, ammonium chloride | Reflux, 3 hours | 78% |

| Methylation | Methyl iodide or dimethyl sulfate, base | Room temperature, several hours | Variable |

| Hydrochloride Formation | Hydrochloric acid | Room temperature | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride undergoes various chemical reactions including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted benzoates.

Oxidation: Formation of nitrobenzoates.

Reduction: Formation of aminobenzoates.

Scientific Research Applications

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s aromatic bromo and amino groups distinguish it from aliphatic (e.g., ) or diterpene-based esters (). Compared to the yohimbine-derived ester (), which contains an indole alkaloid core, the target lacks fused heterocyclic systems, simplifying synthesis but reducing natural bioactivity overlap.

Solubility and Bioavailability :

- The hydrochloride salt in both the target compound and the yohimbine derivative () improves water solubility, critical for drug formulation. In contrast, diterpene esters () are lipid-soluble, limiting their use to industrial resins or topical applications.

Synthetic Complexity :

- The aliphatic ester () is synthesized via straightforward HCl/dioxane treatment of a protected precursor , whereas the target compound likely requires multi-step halogenation and amination, increasing production costs.

Pharmacological and Industrial Relevance

- Yohimbine Derivatives (): Used clinically for alpha-2 adrenergic receptor antagonism (e.g., treating erectile dysfunction). The target compound’s amino and bromo groups may target different receptors, such as tyrosine kinases or bacterial enzymes .

- Aliphatic Amino Esters (): Primarily intermediates in agrochemical or peptide-mimetic synthesis. The target’s aromaticity offers greater stability in biological environments.

- Diterpene Esters () : Serve as resin components in coatings and adhesives. The target’s smaller size and polar groups make it unsuitable for such roles but more amenable to medicinal chemistry optimization .

Reactivity and Stability

- The bromo substituent in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the inert methyl groups in the aliphatic ester ().

Biological Activity

Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride, a derivative of benzoic acid, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, including amino, bromo, and methoxy groups, which contribute to its biological activity.

Chemical Structure and Properties

- Molecular Formula : C9H10BrNO2

- Molecular Weight : 245.09 g/mol

- CAS Number : 926036-31-9

The structural configuration allows for diverse interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo group may participate in halogen bonding. These interactions can modulate enzyme activity and influence various biochemical pathways, leading to significant biological effects such as:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of topoisomerases, enzymes critical for DNA replication and transcription.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against Gram-negative bacteria.

Table 1: Biological Activity Overview

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits topoisomerase IV | |

| Antimicrobial Effect | Active against E. coli and K. pneumoniae | |

| Cytotoxicity | Low cytotoxicity in mammalian cell lines |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that:

- E. coli : MIC = 0.008 µg/mL

- K. pneumoniae : MIC = 0.03 µg/mL

- P. aeruginosa : MIC = 0.125 µg/mL

These findings highlight the compound's potential as a lead structure for developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Enzyme Interaction Studies

In another research effort, the compound was evaluated for its inhibitory effects on E. coli gyrase and topoisomerase IV. The study reported IC50 values indicating the potency of the compound:

| Enzyme | IC50 (µM) |

|---|---|

| E. coli Gyrase | 0.49 |

| E. coli Topo IV | 2.71 |

These results suggest that this compound could serve as a valuable tool in understanding enzyme mechanisms and developing therapeutic agents targeting these enzymes .

Q & A

Basic: What synthetic routes are commonly employed to synthesize Methyl 3-amino-5-bromo-2-methoxybenzoate hydrochloride?

Answer:

The synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

- Bromination : Introduce bromine at the 5-position using electrophilic bromination (e.g., Br₂/FeBr₃ or NBS in a suitable solvent).

- Methoxy and amino group installation : Methoxylation via nucleophilic substitution (e.g., NaOMe/MeOH under reflux) and reduction of nitro intermediates (e.g., catalytic hydrogenation or Sn/HCl) to introduce the amino group .

- Esterification : Reaction with methyl chloride or acid-catalyzed esterification to form the methyl ester.

- Hydrochloride salt formation : Treatment with HCl gas or concentrated HCl in a non-aqueous solvent.

Key validation : Monitor intermediates via TLC and confirm final product purity by HPLC (≥95% as per standards in ) .

Basic: What analytical techniques are recommended to characterize this compound’s purity and structural integrity?

Answer:

- HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (≥95%) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C2, bromo at C5) and ester/amine proton environments .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., EI or ESI-MS) .

- X-ray crystallography (if crystalline): Obtain single-crystal data to resolve ambiguities in substituent orientation, as done for structurally related compounds .

Advanced: How can researchers optimize synthesis yield while managing reactive bromo and amino groups?

Answer:

- Protecting groups : Temporarily protect the amino group (e.g., Boc or acetyl) during bromination to prevent side reactions .

- Reaction temperature control : Maintain low temperatures (−10°C to 0°C) during bromination to minimize polybromination .

- Factorial design : Apply DOE (Design of Experiments) to optimize variables like solvent polarity, stoichiometry, and reaction time (e.g., as demonstrated in hydrogel formulation studies) .

- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., dehalogenated or over-alkylated products) .

Advanced: What computational approaches predict the reactivity or binding properties of this compound in medicinal chemistry?

Answer:

- DFT calculations : Study electronic effects of bromo and methoxy groups on aromatic ring reactivity (e.g., HOMO-LUMO gaps, charge distribution) .

- Molecular docking : Screen against target proteins (e.g., dopamine D2 or serotonin receptors) using software like AutoDock, leveraging structural analogs from benzamide studies .

- QSAR modeling : Correlate substituent effects (e.g., bromo’s steric bulk, methoxy’s electron-donating nature) with bioactivity using datasets from similar benzoates .

Basic: What are the solubility and stability considerations for this hydrochloride salt in experimental protocols?

Answer:

- Solubility : Test in polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 1–3 due to HCl salt). highlights solubility trends for structurally similar benzoates .

- Stability : Store at −20°C in desiccated conditions to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as bromo substituents may degrade .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Variable temperature NMR : Probe dynamic effects (e.g., hindered rotation of methoxy groups) .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to simplify splitting patterns .

- Comparative crystallography : Cross-validate with X-ray structures of analogs (e.g., triazine derivatives in ) to confirm substituent positions .

Advanced: What strategies mitigate byproduct formation during esterification or amidation reactions?

Answer:

- Activating agents : Use DCC/DMAP or HATU for efficient ester/amide bond formation, minimizing unreacted intermediates .

- In situ quenching : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

- Flow chemistry : Improve mixing and heat transfer to reduce side reactions (e.g., as applied in triazine synthesis) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact with the HCl salt .

- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during salt formation .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How can researchers study the compound’s potential as a pharmacophore in drug discovery?

Answer:

- Fragment-based screening : Use SPR (Surface Plasmon Resonance) to assess binding to therapeutic targets (e.g., kinases or GPCRs) .

- Metabolic stability assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation .

- In vivo models : Test derivatives in burn treatment hydrogels (as in ) to assess bioavailability .

Advanced: What role does the bromo substituent play in modulating the compound’s electronic properties?

Answer:

- Electron-withdrawing effect : Bromo at C5 reduces electron density on the aromatic ring, influencing nucleophilic substitution reactivity .

- Steric effects : Bulk of bromo may hinder access to active sites in target proteins, requiring computational docking to optimize substituent placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.